molecular formula C13H14N2O3 B11799876 Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate

Cat. No.: B11799876
M. Wt: 246.26 g/mol
InChI Key: VUSVXBJXPLJSDF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate typically involves the reaction of 1-methyl-1H-pyrazole with 4-bromophenol, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(1-methyl-1H-pyrazol-4-yl)phenoxy)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-[4-(1-methylpyrazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C13H14N2O3/c1-15-8-11(7-14-15)10-3-5-12(6-4-10)18-9-13(16)17-2/h3-8H,9H2,1-2H3

InChI Key

VUSVXBJXPLJSDF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)OCC(=O)OC

Origin of Product

United States

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